molecular formula C13H14BrNO3 B8550767 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide

Cat. No. B8550767
M. Wt: 312.16 g/mol
InChI Key: WXTXMVCDWTYVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614221B2

Procedure details

To a mixture of Compound [XXXIII] (13.0 g, 44.2 mmol, 1.0 eq.) in MeOH (520 mL) was added H2O2 (13.7 mL, 33% in water, 133 mmol, 3.00 eq.), and NH4OH (52 mL). The resulting mixture was stirred for 16 hours at room temperature, then diluted with additional water and extracted with ethyl acetate (×3). The combined organics were washed with Na2S2O3 (10% in water), dried, and concentrated. The residue was purified by silica gel chromatography by eluting with heptane and ethyl acetate (gradient of 0% to 100% EtOAc) to give Compound [XXXIV]: LCMS (m/e) 312, 314 (M+H); 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.78-2.87 (m, 2H) 3.22-3.29 (m, 2H) 3.84-3.91 (m, 2H) 3.91-3.99 (m, 2H) 5.42 (br. s., 2H) 7.19-7.25 (m, 2H) 7.48-7.55 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:16]#[N:17])[CH2:11][C:10]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:9]2)=[CH:4][CH:3]=1.[OH:18]O.[NH4+].[OH-]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:16]([NH2:17])=[O:18])[CH2:9][C:10]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:11]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)C#N
Name
Quantity
520 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
OO
Name
Quantity
52 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined organics were washed with Na2S2O3 (10% in water)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
by eluting with heptane and ethyl acetate (gradient of 0% to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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